molecular formula C₁₉H₂₆ClNO B1662737 Drobuline hydrochloride CAS No. 68162-52-7

Drobuline hydrochloride

Cat. No. B1662737
CAS RN: 68162-52-7
M. Wt: 319.9 g/mol
InChI Key: YKYKDSHUKOVMBU-UHFFFAOYSA-N
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Description

Drobuline hydrochloride is a potent cardiac depressant and anti-arrhythmic agent . It has been found to be effective against ventricular arrhythmias in dogs . This compound is a racemic mixture having a single center of optical activity .


Molecular Structure Analysis

The molecular weight of Drobuline hydrochloride is 319.87 . Its molecular formula is C19H26ClNO . The SMILES representation of its structure is OC(CNC©C)CC(C1=CC=CC=C1)C2=CC=CC=C2.[H]Cl .

Scientific Research Applications

Metabolism and Stereospecificity

  • Drobuline hydrochloride's metabolism has been extensively studied, with notable differences observed across species. For example, in dogs, glucuronide conjugation is the primary metabolic pathway, unlike in other species like rabbits, rats, guinea pigs, and hamsters (Murphy et al., 1978). This research highlights the importance of stereoselectivity in drug metabolism, where the l-isomer of drobuline demonstrates significantly higher plasma levels compared to the d-isomer in dogs.

Dialysis-Related Amyloidosis (DRA) Research

  • Drobuline hydrochloride appears in studies related to beta-2 microglobulin and its role in dialysis-related amyloidosis (DRA). DRA, a condition often seen in long-term dialysis patients, is characterized by the accumulation of amyloid fibrils containing beta-2 microglobulin. Research has focused on understanding the molecular mechanisms behind the formation of these fibrils and identifying potential treatments or prevention strategies for DRA. Studies have explored various aspects, including:
    • The identification of specific molecular structures within beta-2 microglobulin amyloid fibrils and their role in the pathology of DRA (Miyata et al., 1996).
    • The evaluation of treatment methods, such as the use of adsorption columns, to reduce beta-2 microglobulin levels and alleviate symptoms of DRA (Abe et al., 2003).
    • Investigations into the molecular dynamics and aggregation mechanisms of beta-2 microglobulin, which are central to the development of DRA (Loureiro & Faísca, 2020).

properties

IUPAC Name

4,4-diphenyl-1-(propan-2-ylamino)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.ClH/c1-15(2)20-14-18(21)13-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,15,18-21H,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYKDSHUKOVMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Drobuline hydrochloride

CAS RN

68162-52-7
Record name Drobuline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068162527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DROBULINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DROBULINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52T4RU1IDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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